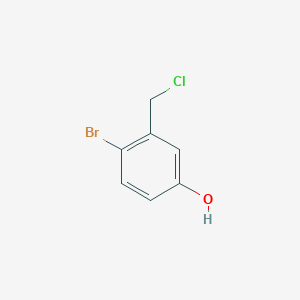
1-(3,5-Dichloropyridin-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichloropyridin-2-yl)propan-2-one is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
The synthesis of 1-(3,5-Dichloropyridin-2-yl)propan-2-one typically involves the reaction of 3,5-dichloropyridine with propan-2-one under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures. After the reaction is complete, the product is purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
1-(3,5-Dichloropyridin-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
Applications De Recherche Scientifique
1-(3,5-Dichloropyridin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3,5-Dichloropyridin-2-yl)propan-2-one can be compared with other similar compounds, such as:
1-(2,5-Dichloropyridin-3-yl)propan-2-one: This compound has a similar structure but differs in the position of the chlorine atoms on the pyridine ring. It may exhibit different chemical reactivity and biological activity.
1-(4,6-Dichloropyridin-3-yl)propan-2-one: Another structural isomer with chlorine atoms at different positions, leading to variations in its properties and applications .
Propriétés
Formule moléculaire |
C8H7Cl2NO |
|---|---|
Poids moléculaire |
204.05 g/mol |
Nom IUPAC |
1-(3,5-dichloropyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(12)2-8-7(10)3-6(9)4-11-8/h3-4H,2H2,1H3 |
Clé InChI |
AJEPKJQUBHCVNE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)
![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)




![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)



![2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine](/img/structure/B13604445.png)

![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)

